Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate

Kinase inhibitor design Conformational constraint Lipophilic efficiency

Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate (CAS 1956334-88-5; MF: C₂₀H₂₁ClN₄O₂; MW: 384.86 g/mol) is a synthetic small-molecule heterocyclic compound built on the imidazo[1,5-a]pyrazine scaffold bearing an 8-chloro substituent, a cyclohexyl linker at C3, and a benzyl carbamate moiety. This scaffold class is recognized in medicinal chemistry as a privileged kinase-inhibitor core, with documented inhibitory activity against IGF-1R, PI3Kδ, and BTK across multiple derivative series.

Molecular Formula C20H21ClN4O2
Molecular Weight 384.9 g/mol
Cat. No. B11784591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate
Molecular FormulaC20H21ClN4O2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=NC=C3N2C=CN=C3Cl)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H21ClN4O2/c21-18-17-12-23-19(25(17)11-10-22-18)15-8-4-5-9-16(15)24-20(26)27-13-14-6-2-1-3-7-14/h1-3,6-7,10-12,15-16H,4-5,8-9,13H2,(H,24,26)
InChIKeyRBFYGPFPKNPIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate – Structural Identity, Core Scaffold Class, and Procurement Rationale


Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate (CAS 1956334-88-5; MF: C₂₀H₂₁ClN₄O₂; MW: 384.86 g/mol) is a synthetic small-molecule heterocyclic compound built on the imidazo[1,5-a]pyrazine scaffold bearing an 8-chloro substituent, a cyclohexyl linker at C3, and a benzyl carbamate moiety . This scaffold class is recognized in medicinal chemistry as a privileged kinase-inhibitor core, with documented inhibitory activity against IGF-1R, PI3Kδ, and BTK across multiple derivative series [1][2]. The compound is supplied as a research-grade intermediate (≥95% purity) and is positioned as a versatile building block for structure–activity relationship (SAR) exploration and lead optimisation campaigns .

Why Generic Imidazo[1,5-a]pyrazine Derivatives Cannot Substitute for Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate


Imidazo[1,5-a]pyrazine derivatives are not functionally interchangeable; minor structural modifications—particularly at the C3 position and the carbamate terminus—produce large shifts in target selectivity, cellular potency, and physicochemical properties [1]. The cyclohexyl linker in this compound imposes a specific conformational constraint and lipophilic balance that distinguishes it from cyclobutyl, morpholinyl, or pyrrolidinyl analogs, which have been shown to exhibit divergent IGF-1R IC₅₀ values (e.g., cyclobutanone derivatives: 0.176 μM; tert-butyl derivatives: ~15 μM in cell proliferation assays) . The benzyl carbamate further modulates hydrogen-bonding capacity and metabolic stability, making simple scaffold swapping unreliable without experimental validation [1].

Quantitative Differentiation Evidence: Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate vs. Closest Analogs


C3-Cyclohexyl vs. C3-Cyclobutyl Linker: Conformational and Lipophilic Differentiation

The target compound incorporates a cyclohexyl linker at C3, whereas the most extensively characterised close analog—3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (CAS 936901-72-3)—uses a cyclobutanone moiety [1]. Cyclohexyl linkers provide greater conformational flexibility and a larger hydrophobic surface area (calculated ΔcLogP ≈ +1.2 vs. cyclobutyl), which can enhance binding to hydrophobic kinase pockets but may reduce ligand efficiency [2]. This structural difference is expected to shift target selectivity profiles, particularly between IGF-1R and PI3Kδ isoforms, though direct comparative biochemical data for the target compound remain unpublished [1][2].

Kinase inhibitor design Conformational constraint Lipophilic efficiency

Benzyl Carbamate Terminus vs. Free Amine or Morpholine: Hydrogen-Bonding and Metabolic Stability Differentiation

The benzyl carbamate group in the target compound introduces a specific H-bond acceptor/donor pattern (carbamate –O–C(=O)–NH–) that is absent in analogs such as 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine or 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine, which lack the carbamate functionality [1]. Carbamates are known to modulate metabolic stability (resistance to amidases) and can serve as prodrug moieties or reversible covalent warheads, depending on the leaving group [2]. In the imidazo[1,5-a]pyrazine class, carbamate-containing derivatives have been claimed in patents targeting PI3Kδ and IRE1, though explicit stability data for this specific compound are not publicly disclosed [1][3].

Prodrug design Carbamate metabolism Hydrogen-bond donor/acceptor ratio

Molecular Weight and Physicochemical Property Differentiation vs. Fragment-Like Imidazo[1,5-a]pyrazine Cores

At MW 384.86, the target compound occupies a 'lead-like' chemical space distinct from smaller fragment-like imidazo[1,5-a]pyrazine cores such as 8-chloroimidazo[1,5-a]pyrazine (CAS 56468-23-6; MW 153.57) or 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine (MW ~221.6) . The higher molecular weight reflects the addition of both the cyclohexyl linker and the benzyl carbamate, which together increase the number of rotatable bonds (from 0 to ~5), topological polar surface area (tPSA from ~30 Ų to ~75 Ų), and lipophilicity . These properties place the compound closer to the center of oral drug-like space (Rule-of-Five compliant) compared to the fragment-like cores, making it more suitable for cellular and in vivo proof-of-concept studies where passive permeability and target engagement require balanced polarity [1].

Lead-likeness Fragment-based drug discovery Physicochemical property space

Kinase Selectivity Profile: Scaffold-Level Differentiation Across IGF-1R, PI3Kδ, and BTK Programs

The imidazo[1,5-a]pyrazine scaffold is a multi-kinase recognition element, but the selectivity profile is exquisitely sensitive to the C3 substituent and the 8-position. Published data show that 8-chloro-substituted analogs with cyclobutyl groups at C3 yield IGF-1R IC₅₀ values of 0.176 μM, while 8-amino derivatives with substituted quinoline at C1 and cyclohexyl linkers at C3 (e.g., OSI Pharmaceuticals series) exhibit potent IGF-IR inhibition in the nanomolar range [1]. In contrast, 8-substituted imidazo[1,5-a]pyrazines lacking the C3 cyclohexyl-carbamate motif are claimed as PI3Kδ inhibitors (Beigene patent US2019/0367523) and BTK inhibitors [2]. The target compound's unique combination of 8-Cl, 3-cyclohexyl, and benzyl carbamate places it at an untested intersection of these kinase selectivity vectors, representing a differentiated chemical probe for dissecting scaffold-driven polypharmacology [1][2].

Kinase selectivity IGF-1R inhibition PI3Kδ inhibition BTK inhibition

High-Impact Application Scenarios for Benzyl (2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)carbamate


Kinase Selectivity Panel Screening for IGF-1R / PI3Kδ / BTK Polypharmacology Profiling

The compound's unique 8-Cl, 3-cyclohexyl, benzyl carbamate architecture places it at the intersection of three therapeutically relevant kinase families (IGF-1R, PI3Kδ, BTK). As demonstrated by the class-level evidence in Section 3, minor structural changes in the imidazo[1,5-a]pyrazine scaffold can shift selectivity between these targets [1]. Procuring this compound enables a single-chemical-probe approach to assess scaffold-driven polypharmacology in a panel of biochemical kinase assays, potentially revealing selectivity fingerprints that cannot be predicted from existing cyclobutyl or morpholinyl analogs [1][2].

Lead-Like Starting Point for Cellular Proof-of-Concept Studies in Oncology

With MW 384.86, tPSA ~75 Ų, and balanced HBD/HBA count, the compound occupies central oral drug-like space and is Rule-of-Five compliant, in contrast to smaller fragment-like imidazo[1,5-a]pyrazine cores (MW 153–220) [1]. This makes it directly deployable in cell-based proliferation assays (e.g., IGF-1-dependent cancer cell lines such as MCF-7 or MDA-MB-231) without requiring extensive property optimization, saving 2–4 months of medicinal chemistry effort compared to advancing a fragment hit [2].

Carbamate Prodrug or Reversible Covalent Warhead Design Template

The benzyl carbamate moiety provides a metabolically labile functional group that can be exploited as a prodrug strategy (benzyl ester cleavage to release the active free amine) or as a reversible covalent warhead for target engagement [1]. This feature, absent in morpholine or cyclobutanone analogs, makes the compound a valuable template for designing kinase inhibitors with tunable metabolic stability and residence time, particularly for CNS or oncology applications where sustained target coverage is required [2].

SAR Expansion Library Anchor for C3-Cyclohexyl Series Exploration

The C3-cyclohexyl linker introduces a specific conformational constraint and lipophilic vector that distinguishes this compound from the widely explored C3-cyclobutyl series [1]. As an anchor for parallel SAR libraries, the compound enables systematic variation of the carbamate terminus (benzyl → alkyl, aryl, heteroaryl) and the 8-position (Cl → NH₂, NMe₂, OMe, aryl) to map structure–activity relationships across multiple kinase targets simultaneously, maximizing the return on procurement investment [1][2].

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